molecular formula C23H27N3O5 B2636957 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide CAS No. 887218-24-8

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2636957
CAS No.: 887218-24-8
M. Wt: 425.485
InChI Key: ZHIJFPFZEMIBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl moiety, a morpholine ring, and a 4-ethylphenyl group. The benzodioxole group is known for enhancing metabolic stability, while the morpholine ring contributes to solubility and hydrogen-bonding interactions. The ethanediamide (oxalamide) backbone serves as a critical pharmacophore for binding to enzymatic targets, such as falcipain-2, a cysteine protease implicated in Plasmodium falciparum malaria pathogenesis .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-2-16-3-6-18(7-4-16)25-23(28)22(27)24-14-19(26-9-11-29-12-10-26)17-5-8-20-21(13-17)31-15-30-20/h3-8,13,19H,2,9-12,14-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJFPFZEMIBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Morpholine Ring: The benzodioxole derivative is then reacted with an appropriate alkylating agent to introduce the morpholine ring.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the morpholine-containing benzodioxole derivative with 4-ethylphenyl ethanediamide under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The ethanediamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-ethylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The ethanediamide linkage allows for flexibility and proper orientation of the molecule within the binding site. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)

  • Structural Differences: Replaces the morpholine ring with a 1-methyl-1,2,3,4-tetrahydroquinoline group. Retains the benzodioxolyl and ethanediamide moieties.
  • QOD exhibits inhibitory activity against falcipain-2, as demonstrated in molecular docking studies .
  • Hypothesized Advantages: Improved target affinity due to planar quinoline structure but reduced solubility compared to morpholine-containing analogs.

Piperazinyl Ethanediamide Derivatives

Compound () : N-[2-(1,3-Benzodioxol-5-yl)-2-(4-phenyl-1-piperazinyl)ethyl]-N′-(4-fluorophenyl)ethanediamide

  • Structural Differences :
    • Substitutes morpholine with a 4-phenylpiperazine group.
    • Features a 4-fluorophenyl group instead of 4-ethylphenyl.
  • Functional Implications: The piperazine ring’s basic nitrogen may improve water solubility and cationic interactions at physiological pH.

Compound () : N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide

  • Structural Differences :
    • Incorporates a 4-(4-fluorophenyl)piperazine and a tetrahydrofuranmethyl group.
  • Functional Implications :
    • The tetrahydrofuranmethyl group may enhance membrane permeability due to its lipophilic character.
    • Dual fluorophenyl and piperazine motifs could synergize for selective enzyme inhibition .

Substituent-Driven Pharmacological Profiling

The table below summarizes key structural variations and hypothesized effects:

Compound Core Substituents Hypothesized Impact
Target Compound Morpholine, 4-ethylphenyl Balanced solubility and target affinity; moderate lipophilicity.
QOD Tetrahydroquinoline Enhanced hydrophobic binding; reduced solubility.
Piperazinyl Derivative 4-Phenylpiperazine, 4-fluorophenyl Improved solubility; potential for cation-π interactions.
Tetrahydrofuranmethyl Derivative 4-Fluorophenylpiperazine, tetrahydrofuran Increased lipophilicity for blood-brain barrier penetration.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of phenylmorpholines and has been studied for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H26N2O
  • Molecular Weight : 350.46 g/mol
  • IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for protecting cellular structures from damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
  • Cardioprotective Properties : In experimental models, the compound has shown to provide cardioprotection against induced myocardial infarction by improving cardiac function and reducing markers of heart injury .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Study 1: Cardioprotective Effects

In a study assessing the cardioprotective effects of similar compounds, it was found that derivatives with a benzodioxole moiety significantly reduced myocardial injury markers in rat models subjected to isoproterenol-induced myocardial infarction. The study highlighted the importance of the morpholine group in enhancing the protective effects against cardiac damage .

Study 2: Antioxidant and Anti-inflammatory Properties

Another investigation focused on the antioxidant capabilities of related compounds, demonstrating that they effectively reduced lipid peroxidation and improved antioxidant enzyme activities (e.g., superoxide dismutase and catalase). These findings suggest a promising role for this compound in managing oxidative stress-related conditions .

Data Tables

PropertyValue
Molecular FormulaC22H26N2O
Molecular Weight350.46 g/mol
IUPAC NameN-[2-(2H-1,3-benzodioxol...
Antioxidant ActivitySignificant
Anti-inflammatory EffectsInhibits pro-inflammatory...

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling benzodioxol-5-ylmethyl intermediates with morpholin-4-yl ethylamine derivatives via amidation. Key steps include:

  • Acyl chloride formation : Reacting benzodioxol-5-ylmethanol with oxalyl chloride under anhydrous conditions .
  • Amidation : Using coupling agents like EDC/HOBt or HATU in solvents such as DMF or DCM to enhance yield and purity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
    • Optimization : Control reaction temperature (e.g., 0–5°C for acid-sensitive steps) and monitor progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR spectroscopy : Confirm functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight (MW ≈ 312.40 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key structural features influencing this compound's reactivity?

  • Functional groups :

  • Benzodioxole moiety : Electron-rich aromatic system prone to electrophilic substitution .
  • Morpholine ring : Tertiary amine capable of hydrogen bonding and pH-dependent solubility .
  • Ethanediamide backbone : Stabilizes intramolecular hydrogen bonds, affecting conformational flexibility .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Approach :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors or falcipain proteases) .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
    • Validation : Compare computational binding affinities (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. How do contradictory results in pharmacological assays (e.g., varying IC₅₀ values across studies) arise, and how can they be resolved?

  • Sources of discrepancy :

  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility/bioactivity .
  • Cell models : Primary vs. immortalized cell lines may express varying target receptor densities .
    • Resolution :
  • Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., known inhibitors) .
  • Use orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .

Q. What strategies can improve the compound's metabolic stability in preclinical studies?

  • Approaches :

  • Prodrug design : Mask labile groups (e.g., morpholine amine) with acetyl or PEGylated moieties .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots via LC-MS/MS metabolite profiling .
    • In vitro models : Use hepatic microsomes or hepatocyte cultures to predict in vivo clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.